molecular formula C22H19N3O3S B2652466 2,3-Dimethoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide CAS No. 863593-33-3

2,3-Dimethoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide

Cat. No.: B2652466
CAS No.: 863593-33-3
M. Wt: 405.47
InChI Key: GHKNIVCJUNMODW-UHFFFAOYSA-N
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Description

Structural Significance of Thiazolo[5,4-B]Pyridine Moieties in Drug Design

The thiazolo[5,4-b]pyridine core provides a rigid bicyclic framework that enhances binding affinity through π-π stacking and van der Waals interactions with kinase domains. Molecular docking studies of analogous compounds show that the nitrogen atom at position 1 forms a critical hydrogen bond with kinase hinge regions, while the sulfur atom stabilizes hydrophobic subpockets. For example, derivatives like 6r exhibit IC~50~ values of 4.77 μM against c-KIT double mutants due to optimal fit within the ATP-binding cleft. The scaffold’s planar geometry also facilitates penetration into deep hydrophobic pockets resistant to bulkier inhibitors, as demonstrated by 10.3 nM binding affinity in EGFR L858R/T790M mutants.

Table 1: Key Biochemical Activities of Thiazolo[5,4-B]Pyridine Derivatives

Compound Target Kinase IC~50~ (μM) Selectivity Index
6r c-KIT V560G/D816V 4.77 8.0 vs. imatinib
10k EGFR L858R/T790M 0.010 350 vs. BEAS-2B
3a EGFR Wild-Type 1.12 5.6 vs. v-Src

Role of Benzamide Derivatives in Targeted Kinase Inhibition

Benzamide groups confer selectivity by forming hydrogen bonds with kinase catalytic lysines (e.g., Lys721 in c-KIT) and salt bridges with aspartate residues. Cyclic benzamidines like 3a inhibit EGFR at 1.0 μg/mL by mimicking quinazoline’s hinge-binding motif while introducing conformational flexibility. The 2,3-dimethoxy substitution in the benzamide moiety of the title compound enhances solubility and π-cation interactions, as validated by 31.9% apoptosis induction in HCC827 cells for analogue 10k . Structural comparisons show that benzamide-containing inhibitors achieve 5.10 LigScore2 values in docking simulations, comparable to erlotinib’s 5.61.

Rationale for Hybridization Strategies in Overcoming Imatinib Resistance

Hybridizing thiazolo[5,4-b]pyridine and benzamide moieties addresses imatinib resistance through three mechanisms:

  • Dual-Target Engagement : Simultaneous inhibition of ATP-binding pockets and hydrophobic regions prevents compensatory signaling. Compound 6r reduces c-KIT phosphorylation by 89% in GIST-T1 cells while blocking downstream AKT/STAT3 pathways.
  • Steric Hindrance Mitigation : The hybrid’s compact structure avoids steric clashes with gatekeeper mutations (e.g., T670I), maintaining submicromolar potency where imatinib fails.
  • Kinase Plasticity Counteraction : Molecular dynamics simulations reveal that the hybrid stabilizes kinase conformations, reducing mutant-induced conformational shifts. For example, 10k maintains <1 μM activity against EGFR T790M over 72 hours.

Table 2: Resistance Profile Comparisons

Inhibitor c-KIT D816V GI~50~ (μM) EGFR T790M IC~50~ (μM)
Imatinib 27.2 N/A
2,3-Dimethoxy Hybrid Analogue 1.15 0.08
Sunitinib 3.98 N/A

Properties

IUPAC Name

2,3-dimethoxy-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S/c1-13-14(21-25-17-10-6-12-23-22(17)29-21)7-4-9-16(13)24-20(26)15-8-5-11-18(27-2)19(15)28-3/h4-12H,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHKNIVCJUNMODW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=C(C(=CC=C2)OC)OC)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazolopyridine intermediate, which is then coupled with a benzamide derivative. Common reagents used in these reactions include thionyl chloride, dimethylformamide (DMF), and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-efficiency purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce nitro groups to amines or other functional group transformations.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce amines. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or other aromatic rings.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that this compound may exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. Studies have shown that derivatives of thiazolo[5,4-b]pyridine can induce apoptosis in various cancer cell lines through the modulation of signaling pathways related to cell growth and survival .

Neuropharmacology
The compound is also being investigated for its potential to modulate neurotransmitter receptors. This makes it a candidate for treating neurological disorders such as depression and anxiety. Preliminary studies suggest it may influence serotonin and dopamine pathways, which are critical for mood regulation .

Case Studies and Research Findings

  • Antimicrobial Properties
    Recent studies have demonstrated that compounds related to this structure exhibit antimicrobial activity against pathogens like Pseudomonas aeruginosa and Escherichia coli. The minimal inhibitory concentration values suggest strong binding interactions with bacterial targets .
  • Cytotoxicity Studies
    Evaluations using the MTT assay on human keratinocyte and mouse fibroblast cell lines revealed that certain derivatives possess significant cytotoxic activity while selectively targeting cancerous cells. This selectivity underscores the therapeutic potential of the compound in oncology .

Mechanism of Action

The mechanism of action of 2,3-Dimethoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The thiazolopyridine moiety can bind to specific sites on these targets, modulating their activity. This interaction can trigger various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical differences between the target compound and related analogs:

Compound Name Substituents on Benzamide Core Heterocyclic Moiety Molecular Formula Molecular Weight (g/mol) Notable Properties/Activity
2,3-Dimethoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide (Target) 2,3-dimethoxy Thiazolo[5,4-b]pyridin-2-yl Not explicitly provided* ~395 (estimated) Likely targets bacterial FtsZ
2,4-Dimethoxy-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide 2,4-dimethoxy Thiazolo[5,4-b]pyridin-2-yl C21H17N3O3S 391.44 High hydrophobicity (LogP ~3.5)
2-Fluoro-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide 2-fluoro Thiazolo[5,4-b]pyridin-2-yl C19H12FN3OS 349.38 Enhanced metabolic stability
PC190723 (3-[(6-chloro[1,3]thiazolo[5,4-b]pyridin-2-yl)methoxy]-2,6-difluorobenzamide) 2,6-difluoro, 6-chloro Thiazolo[5,4-b]pyridin-2-yl C18H10ClF2N3O2S 413.80 Potent anti-MRSA activity (IC50 < 0.1 µM)
5-Chloro-N-[2-(difluoromethyl)phenyl]-...benzamide (EP 3 532 474 B1 Example 284) Chloro, trifluoropropyl Triazolo[4,3-a]pyridin-2-yl C23H18ClF5N4O2 536.86 Targets eukaryotic enzymes

*Molecular formula of the target compound is inferred as C22H19N3O3S (based on 2,4-dimethoxy analog in with an additional methyl group).

Key Observations:

Substituent Effects :

  • Methoxy Groups : The 2,3-dimethoxy substitution in the target compound may enhance solubility compared to the 2-fluoro analog but reduce membrane permeability relative to PC190723’s chloro/difluoro groups .
  • Electron-Withdrawing Groups : Fluoro (e.g., ) and chloro (e.g., ) substituents improve target binding affinity but may increase metabolic instability.

Heterocyclic Core :

  • The thiazolo[5,4-b]pyridine scaffold (target compound, ) is critical for interactions with bacterial FtsZ, as demonstrated by PC190723’s anti-MRSA activity .
  • In contrast, triazolo[4,3-a]pyridine derivatives (e.g., ) exhibit divergent target selectivity, likely due to altered hydrogen-bonding capacity.

Biological Activity :

  • PC190723’s potency against MRSA highlights the importance of chloro and difluoro substituents for disrupting FtsZ polymerization .
  • The target compound’s 2,3-dimethoxy groups may prioritize solubility over potency, suggesting optimization for oral bioavailability.

Research Findings and Implications

  • Thiazolo-Pyridine Scaffold : Central to antimicrobial activity, as seen in PC190723 . Modifications to this core (e.g., methyl groups in the target compound) could mitigate toxicity.
  • Patent Derivatives : Compounds like Example 284 in demonstrate the versatility of benzamide derivatives in targeting diverse enzymes, though their triazolo-pyridine systems limit direct comparison.

Biological Activity

2,3-Dimethoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. It is part of the thiazole derivatives family, known for their diverse pharmacological properties including antibacterial, antifungal, anti-inflammatory, and antitumor activities. This article aims to provide a comprehensive overview of the biological activity of this compound based on various research findings.

Chemical Structure and Properties

  • Molecular Formula : C22H19N3O3S
  • Molecular Weight : 405.47 g/mol
  • IUPAC Name : this compound
  • InChI Key : BPKNBIXGRPDSJV-UHFFFAOYSA-N

The structure features methoxy groups that may enhance its biological activity through various mechanisms. The thiazolo[5,4-b]pyridine moiety is particularly significant for its interaction with specific molecular targets.

The primary mechanism of action for this compound involves the inhibition of certain enzymes such as phosphoinositide 3-kinase (PI3K). By binding to the active site of PI3K, it blocks its activity, which can modulate cellular processes including growth, proliferation, and survival. This inhibition is crucial in therapeutic contexts where regulation of these pathways is necessary for treating various diseases.

Antitumor Activity

Research has indicated that thiazole derivatives exhibit significant antitumor properties. The compound's ability to inhibit PI3K suggests potential efficacy in cancer treatment by disrupting cancer cell signaling pathways. Studies have shown that similar compounds can induce apoptosis in cancer cells through this mechanism.

Antibacterial Activity

Thiazole derivatives are also recognized for their antibacterial properties. In vitro studies on related compounds have demonstrated effectiveness against a range of bacterial strains, including:

  • E. coli
  • S. aureus
  • K. pneumoniae

These compounds often exhibit minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating their potential as alternative antimicrobial agents.

Anti-inflammatory Effects

The compound's interaction with cellular receptors may also confer anti-inflammatory effects. Thiazole derivatives have been documented to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, suggesting that this compound could be beneficial in treating inflammatory diseases.

Data Tables

Activity Type Target Organism/Pathway IC50/MIC Value Reference
AntitumorCancer cell linesVaries by study
AntibacterialE. coli40 µg/mL
S. aureusComparable to ceftriaxone
Anti-inflammatoryPro-inflammatory cytokinesNot specified

Case Studies

  • Antitumor Efficacy : In a study examining the effects of thiazole derivatives on cancer cell lines, it was found that compounds similar to this compound significantly reduced cell viability and induced apoptosis in a concentration-dependent manner.
  • Antibacterial Activity : A comparative study assessed the antibacterial efficacy of various thiazole derivatives against clinical isolates of E. coli and S. aureus. The results showed that certain derivatives exhibited MIC values lower than or equal to traditional antibiotics like ceftriaxone.

Q & A

Basic: What synthetic routes are employed for the preparation of 2,3-Dimethoxy-N-(...phenyl)benzamide, and how are intermediates characterized?

Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the thiazolo[5,4-b]pyridine core. A common approach includes:

  • Step 1: Condensation of substituted benzaldehydes with thiazole precursors under reflux in solvents like ethanol or toluene, catalyzed by acetic acid or polyphosphoric acid (PPA) .
  • Step 2: Coupling the thiazolo-pyridine intermediate with a 2-methyl-3-aminophenyl group via amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) .
  • Step 3: Methoxylation at the 2- and 3-positions of the benzamide moiety using methyl iodide in the presence of a base like K₂CO₃ .

Characterization Methods:

  • Melting Point: Determined via differential scanning calorimetry (DSC).
  • Spectroscopy:
    • IR: Confirms amide C=O stretches (~1650–1700 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹) .
    • NMR: ¹H/¹³C NMR verifies regiochemistry (e.g., methoxy protons at δ 3.8–4.0 ppm; thiazole protons at δ 7.5–8.5 ppm) .
  • Mass Spectrometry (ESI-MS): Validates molecular ion peaks and fragmentation patterns .

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

  • ¹H/¹³C NMR: Essential for confirming substitution patterns. For example, the thiazolo-pyridine protons resonate as distinct doublets in the aromatic region (δ 7.5–8.5 ppm), while methoxy groups appear as singlets .
  • IR Spectroscopy: Identifies functional groups (amide, methoxy, thiazole) and hydrogen bonding interactions .
  • X-ray Crystallography: Resolves molecular conformation and packing (e.g., dihedral angles between benzamide and thiazolo-pyridine planes) .

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